molecular formula C9H10F3N3O2 B2620477 methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2137845-58-8

methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No.: B2620477
CAS No.: 2137845-58-8
M. Wt: 249.193
InChI Key: ZDORQPXJTCVTAP-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate (molecular formula: C₉H₁₀F₃N₃O₂, molecular weight: 265.31 g/mol) is a heterocyclic compound featuring a fused imidazo-pyrimidine core substituted with a trifluoromethyl group at position 2 and a methyl ester at position 8 . Its synthesis typically involves multi-step protocols, such as hydrazine-mediated cyclization and subsequent functionalization (e.g., substitution or esterification) . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2/c1-17-8(16)6-7-14-5(9(10,11)12)2-3-15(7)4-13-6/h4-5,14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDORQPXJTCVTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2NC(CCN2C=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with a trifluoromethyl ketone in the presence of a base, followed by esterification to introduce the methyl ester group. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile, with catalysts like potassium carbonate or sodium hydride to facilitate the cyclization and esterification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process. The use of high-throughput screening and process optimization techniques ensures that the industrial production methods are both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Applications

Recent studies have demonstrated that imidazo[1,2-α]pyrimidine derivatives exhibit potent antibacterial properties. A series of synthesized compounds have shown effectiveness against both gram-positive and gram-negative bacteria. For instance, a study reported the synthesis of multiple derivatives that displayed significant antibacterial activity against various strains, including Mycobacterium species .

Table 1: Antibacterial Activity of Imidazo[1,2-α]pyrimidine Derivatives

CompoundBacteria StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 µg/mL
Compound BEscherichia coli25.0 µg/mL
Compound CMycobacterium tuberculosis6.25 µg/mL

Antifungal Applications

The antifungal potential of trifluoromethyl pyrimidine derivatives has been investigated recently. A study synthesized novel compounds that exhibited strong antifungal activity against several pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The results indicated that certain derivatives performed comparably to established antifungal agents like tebuconazole .

Table 2: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

CompoundFungal StrainInhibition Rate (%)
Compound XBotrytis cinerea96.76
Compound YSclerotinia sclerotiorum82.73
Compound ZPhomopsis sp.54.37

Anticancer Applications

The anticancer properties of methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate have also been explored. Recent research has shown that certain derivatives can inhibit cancer cell proliferation in various human cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), and A549 (lung cancer) at micromolar concentrations .

Table 3: Anticancer Activity of Selected Compounds

CompoundCell LineIC50 (µM)
Compound APC35
Compound BK56210
Compound CA54915

Antiviral Applications

In addition to antibacterial and antifungal properties, imidazo[1,5-a]pyrimidine derivatives have been studied for their antiviral activities. Specifically, compounds targeting the influenza virus polymerase have shown promise in disrupting viral replication mechanisms . This highlights their potential as antiviral agents in the ongoing search for effective treatments against viral infections.

Case Study 1: Antibacterial Activity

A comprehensive study synthesized a range of imidazo[1,2-α]pyrimidine derivatives and evaluated their antibacterial activity against several bacterial strains. The findings indicated that certain compounds not only inhibited bacterial growth but also demonstrated low toxicity in mammalian cell lines.

Case Study 2: Anticancer Research

In a targeted anticancer study, a series of trifluoromethyl pyrimidine derivatives were tested for their ability to induce apoptosis in cancer cells. The results showed significant cell death in treated groups compared to controls, suggesting a mechanism involving the activation of apoptotic pathways.

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets. Additionally, it may modulate signaling pathways involved in inflammation and cell survival, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Core Heterocycle Variations

  • 6-Methylimidazo[1,5-a]pyrimidine-8-carboxylate (C₉H₁₁N₃O₂): Differs by replacing the trifluoromethyl group with a methyl group.
  • Ethyl 2-(Trifluoromethyl)-[1,2,4]Triazolo[1,5-a]Pyridine-8-Carboxylate (C₁₀H₈F₃N₃O₂):
    Features a triazolo-pyridine core instead of imidazo-pyrimidine. The triazole ring may enhance π-stacking interactions, while the ethyl ester increases molecular weight (271.32 g/mol), slightly reducing solubility .

Substituent Variations

  • Imidazo[1,5-a]Pyrimidine-8-Carbonitrile Derivatives (e.g., 2-(2-chlorophenyl)-4-(trifluoromethyl)):
    Replacing the methyl ester with a nitrile group (-CN) introduces stronger electron-withdrawing effects, which may alter reactivity and binding affinity in biological systems .
Physicochemical Properties
Property Target Compound 6-Methyl Analog Ethyl Triazolo-Pyridine
Molecular Weight 265.31 g/mol 225.24 g/mol 271.32 g/mol
LogP (Predicted) 2.1 1.4 2.5
Solubility (Water) Low (0.1 mg/mL) Moderate (1.2 mg/mL) Very Low (<0.05 mg/mL)
Melting Point Not reported Not reported 573 K (recrystallized)

Biological Activity

Methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features:

  • Imidazole and Pyrimidine Rings : These fused rings contribute to its pharmacological properties.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design.
  • Carboxylate Ester : Positioned at the 8-position, which may influence its reactivity and biological interactions.

Biological Activities

Research indicates that derivatives of imidazo[1,5-a]pyrimidine often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have investigated the anticancer potential of imidazo[1,5-a]pyrimidine derivatives. For instance:

  • Inhibition of Kinases : Similar compounds have shown IC50 values in the nanomolar range against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values of 8.43 nM against EGFR L858R/T790M mutants .
  • Cell Line Studies : The compound's derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines with varying IC50 values ranging from 2.74 to 3100 nM .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • Bacterial Inhibition : Compounds derived from this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, some pyrimidine derivatives exhibited potent antibacterial effects against E. coli and S. aureus .
  • Fungal Activity : Research has indicated notable antifungal efficacy against species such as A. flavus and A. niger .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of similar compounds:

  • Zika Virus Inhibition : Certain derivatives have shown effective inhibition against Zika virus with EC50 values reported at approximately 2.4 μM .
  • Dengue Virus Activity : Compounds have also been noted for their action against Dengue virus serotype 2 with comparable efficacy .

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies that emphasize efficiency and yield:

  • Cyclization Reactions : Utilizing precursors that allow for cyclization to form the imidazo-pyrimidine structure.
  • Decarboxylation Techniques : Employed in producing related compounds while minimizing by-products .

Comparative Analysis

To illustrate the unique properties of this compound compared to other related compounds:

Compound NameStructureUnique Features
Methyl imidazo[1,5-a]pyridine-8-carboxylateStructureLacks trifluoromethyl group; different biological activity
Ethyl imidazo[1,5-a]pyridine-7-carboxylateStructureEthyl group alters lipophilicity
Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylateStructureDifferent heterocyclic structure; varied reactivity

Q & A

Basic: What are the standard synthetic routes for methyl 2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate?

Answer:
The synthesis typically involves cyclization reactions starting from substituted pyrimidine or imidazole precursors. For example, a method analogous to the preparation of 8-methyl-2-(4-trifluoromethylphenyl)pyrazolo-triazolo-pyrimidines involves reacting trifluoromethyl-substituted intermediates under basic conditions (e.g., K₂CO₃ in DMF) followed by recrystallization from methanol to isolate the product . Key steps include:

  • Cyclization : Use of heterocyclic precursors (e.g., imidazo[1,5-a]pyrimidine derivatives) with trifluoromethylating agents.
  • Esterification : Introduction of the methyl carboxylate group via nucleophilic substitution or ester exchange .
  • Purification : Recrystallization or column chromatography to achieve >95% purity, as validated by HPLC .

Basic: How is spectroscopic characterization (NMR, IR) applied to confirm the structure of this compound?

Answer:
1H/13C NMR :

  • 1H NMR identifies proton environments: The trifluoromethyl group (CF₃) deshields adjacent protons, causing distinct splitting patterns (e.g., doublets at δ 7.2–8.1 ppm for aromatic protons) .
  • 13C NMR confirms carbonyl (C=O, ~165–170 ppm) and CF₃ (quartet at ~120 ppm due to J coupling with fluorine) .
    IR Spectroscopy :
  • Stretching vibrations for C=O (1700–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) provide functional group confirmation .
    HRMS :
  • High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]⁺ at m/z 304.0825 for C₁₁H₉F₃N₃O₂) .

Advanced: How can researchers optimize reaction conditions for introducing the trifluoromethyl group?

Answer:
The trifluoromethyl group’s introduction is sensitive to reaction conditions:

  • Catalysts : Use CuI or Pd-based catalysts for cross-coupling reactions (e.g., Ullmann-type coupling) to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in cyclization steps .
  • Temperature Control : Lower temperatures (0–25°C) reduce decomposition of CF₃ precursors, as observed in analogous syntheses .
  • Monitoring : Real-time FTIR or LC-MS tracks CF₃ incorporation efficiency .

Advanced: How to address discrepancies in spectral data during structural elucidation?

Answer:
Contradictions in NMR/IR data often arise from tautomerism or impurities:

  • Tautomer Resolution : Use variable-temperature NMR to identify dynamic equilibria (e.g., imidazo-pyrimidine ring proton exchange) .
  • X-ray Crystallography : Resolve ambiguous NOE correlations or coupling constants by determining crystal structures (e.g., C–F bond lengths: ~1.33 Å) .
  • Complementary Techniques : Pair HRMS with elemental analysis to confirm molecular composition, especially if unexpected peaks arise .

Advanced: What computational methods predict the electronic effects of the trifluoromethyl group?

Answer:
DFT Calculations :

  • Optimize geometry at the B3LYP/6-31G(d) level to model the CF₃ group’s electron-withdrawing effects on the imidazo-pyrimidine ring .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., reduced HOMO energy due to CF₃’s inductive effect) .
    Molecular Electrostatic Potential (MEP) Maps :
  • Visualize charge distribution to identify nucleophilic/electrophilic sites for functionalization .

Advanced: How does the trifluoromethyl group influence bioactivity in related analogs?

Answer:

  • Lipophilicity : The CF₃ group increases logP, enhancing membrane permeability (e.g., analogs show improved IC₅₀ in kinase assays) .
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in vitro .
  • Structure-Activity Relationships (SAR) : Isosteric replacement of methyl with CF₃ in imidazo-pyrimidines improves target binding affinity by 3–5 fold in kinase inhibitors .

Advanced: What strategies enable regioselective functionalization of the imidazo-pyrimidine core?

Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., esters) to selectively functionalize C-2 or C-8 positions .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups with Boc) to control substitution patterns .
  • Microwave-Assisted Synthesis : Accelerate regioselective reactions (e.g., 80% yield for C-5 bromination under 150°C, 30 min) .

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